molecular formula C19H20FN3O4 B2859028 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea CAS No. 894018-93-0

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2859028
CAS No.: 894018-93-0
M. Wt: 373.384
InChI Key: ZGUGDVZCXBEPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.43 g/mol
  • LogP : 2.3307
  • Polar Surface Area : 55.982 Ų

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : This is typically done via nucleophilic substitution reactions.
  • Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamate to form the urea moiety.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, a related compound demonstrated an IC50 value of 2.39 µM against A549 cells, indicating potent anticancer properties .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like IDO1, which plays a role in tumor immune evasion .
  • Targeting Signaling Pathways : The interaction with specific molecular targets such as BRAF has been suggested, where hydrogen bonding occurs between the compound and amino acid residues in the target protein .

Study 1: Antiproliferative Effects

A study evaluating a series of urea derivatives found that compounds with similar structures exhibited significant antiproliferative effects across multiple cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring could enhance or diminish activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for urea derivatives indicated that substituents on the phenyl ring significantly influenced binding affinity and inhibitory activity against IDO1. The presence of a carboxyl group was critical for maintaining activity .

Data Summary

Compound NameMolecular WeightIC50 (A549)IC50 (HCT-116)Mechanism
This compound368.43 g/mol2.39 µM3.90 µMBRAF Inhibition
Related Urea DerivativeVaries2.12 µM2.25 µMIDO1 Inhibition

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-26-16-8-7-13(10-17(16)27-2)23-11-12(9-18(23)24)21-19(25)22-15-6-4-3-5-14(15)20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGDVZCXBEPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.